4,4'-Dimethyldiphenyl Sulphide (CAS 620-94-0): A Comprehensive Technical Guide for Researchers
4,4'-Dimethyldiphenyl Sulphide (CAS 620-94-0): A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physicochemical properties, synthesis, reactivity, and potential applications in drug discovery of 4,4'-dimethyldiphenyl sulphide.
This technical guide provides a detailed overview of 4,4'-dimethyldiphenyl sulphide, a diaryl sulphide of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's core properties and potential applications.
Core Physicochemical Properties
4,4'-Dimethyldiphenyl sulphide is a symmetrical aromatic thioether. Its core physicochemical properties are summarized in the table below, compiled from various sources. While some experimental values are well-established, others, such as the boiling point and density, are currently based on estimations and should be considered with appropriate caution.
| Property | Value | Source |
| CAS Number | 620-94-0 | N/A |
| Molecular Formula | C₁₄H₁₄S | [1] |
| Molecular Weight | 214.33 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 55-57.3 °C | [1] |
| Boiling Point | ~314.47 °C (rough estimate) | [1] |
| Density | ~1.1151 g/cm³ (rough estimate) | [1] |
| Solubility | Soluble in non-polar organic solvents such as benzene and chloroform; less soluble in polar solvents. | [1] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals are anticipated: a singlet for the six protons of the two methyl groups (CH₃) and a set of doublets in the aromatic region corresponding to the eight protons on the two para-substituted benzene rings. The methyl protons would likely appear in the upfield region (around 2.3 ppm), while the aromatic protons would be found further downfield.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the four unique aromatic carbons (ipso, ortho, meta, and para to the sulfur atom), and the carbon attached to the sulfur atom.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings and methyl groups, C=C stretching vibrations within the aromatic rings, and C-S stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the C-S bond.
Synthesis and Reactivity
Synthesis:
A common method for the synthesis of diaryl sulphides like 4,4'-dimethyldiphenyl sulphide involves the reaction of an aryl Grignard reagent with a sulfur source.
Experimental Protocol (General):
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Grignard Reagent Formation: 4-Bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the corresponding Grignard reagent (p-tolylmagnesium bromide).
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Reaction with Sulfur: The freshly prepared Grignard reagent is then treated with elemental sulfur (S₈).
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Workup: The reaction mixture is subsequently hydrolyzed with an acidic aqueous solution to yield 4,4'-dimethyldiphenyl sulphide.
Reactivity: Oxidation
The sulfur atom in 4,4'-dimethyldiphenyl sulphide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This reactivity is a key feature, as the oxidation state of the sulfur atom can significantly influence the biological activity of the molecule.
Experimental Protocol for Oxidation (General):
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To Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid.
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To Sulfone: Stronger oxidizing agents, or more forcing conditions with milder oxidants, will typically lead to the formation of the sulfone.
Toxicological and Safety Information
Specific toxicological data for 4,4'-dimethyldiphenyl sulphide is limited. However, studies on related polychlorinated diphenyl sulfides suggest a potential for hepatic toxicity. As with all chemical compounds, appropriate safety precautions should be taken when handling 4,4'-dimethyldiphenyl sulphide. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.
Applications in Drug Development
The diaryl sulphide structural motif is present in a variety of biologically active molecules, highlighting the potential of 4,4'-dimethyldiphenyl sulphide as a scaffold or intermediate in drug discovery.
Anticancer Activity: Diaryl sulfides have been investigated as potential anticancer agents. Their mechanism of action can involve the inhibition of crucial enzymes or the disruption of cellular processes essential for cancer cell proliferation. The structural similarity of some diaryl sulfides to known tubulin inhibitors suggests a possible mechanism of action.
Enzyme Inhibition: The diaryl sulphide core can serve as a scaffold for the design of enzyme inhibitors. By modifying the substituents on the aromatic rings, it is possible to tune the binding affinity and selectivity for specific enzyme targets.
Antiprotozoal Activity: Certain diaryl sulphide derivatives have shown promising activity against various protozoan parasites, making them potential leads for the development of new anti-parasitic drugs.
